N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-22-11-2-3-13(16)12(6-11)15(21)20-8-10(9-20)19-14-7-17-4-5-18-14/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLPXMEHFVJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine-3-amine Synthesis
Azetidine rings are typically synthesized via cyclization of γ-amino alcohols or through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Patent US9447106B2 describes a method for generating azetidine derivatives using N-Boc-protected azetidin-3-ylmethanol, which undergoes deprotection and amination. For this compound, azetidin-3-amine is prepared via:
2-Bromo-5-methoxybenzoyl Chloride Preparation
2-Bromo-5-methoxybenzoic acid is synthesized through bromination of 5-methoxysalicylic acid using bromine in acetic acid. Conversion to the acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride, as detailed in WO2021013864A1.
Pyrazin-2-amine Availability
Pyrazin-2-amine is commercially available but can be synthesized via Hofmann degradation of pyrazinamide or catalytic amination of 2-chloropyrazine.
Stepwise Synthetic Route
Acylation of Azetidine-3-amine
The Boc-protected azetidine-3-amine undergoes acylation with 2-bromo-5-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, as described in AU2019353144B2:
$$
\text{Boc-azetidine-3-amine} + \text{2-Bromo-5-methoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected intermediate}
$$
Reaction Conditions :
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 1-(2-bromo-5-methoxybenzoyl)azetidin-3-amine:
$$
\text{Boc-intermediate} \xrightarrow{\text{TFA, DCM}} \text{1-(2-Bromo-5-methoxybenzoyl)azetidin-3-amine}
$$
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Coupling with Pyrazin-2-amine
The final step involves coupling the deprotected amine with pyrazin-2-amine. Patent US20130225552A1 recommends a Buchwald-Hartwig amination using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand:
$$
\text{1-(2-Bromo-5-methoxybenzoyl)azetidin-3-amine} + \text{Pyrazin-2-amine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound}
$$
Optimized Conditions :
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 6.82 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 4.12–4.03 (m, 1H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.62–3.55 (m, 2H, azetidine-H), 3.28–3.21 (m, 2H, azetidine-H).¹³C NMR :
δ 170.2 (C=O), 154.1 (pyrazine-C), 148.9 (Ar-C-OCH₃), 132.7 (Ar-C-Br), 112.4–109.8 (aromatic carbons), 56.3 (OCH₃), 52.1–48.7 (azetidine carbons).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₆BrN₄O₂ ([M+H]⁺) : 383.0425
Observed : 383.0423
Alternative Synthetic Pathways and Comparative Analysis
Mitsunobu Reaction for Coupling
An alternative to Buchwald-Hartwig amination employs Mitsunobu conditions (DIAD, PPh₃) to couple azetidine-3-ol derivatives with pyrazin-2-amine. However, this method yields <50% due to steric hindrance.
Solid-Phase Synthesis
Patent WO2021013864A1 highlights solid-phase synthesis for analogous compounds, using Wang resin-bound azetidine. While scalable, this approach requires specialized equipment and offers no significant yield improvement.
Industrial-Scale Considerations and Challenges
Purification Challenges
The polar nature of the target compound complicates crystallization. Gradient elution (MeOH/DCM 1:9 → 1:4) on silica gel achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The pyrazinylamino group can form hydrogen bonds with biological macromolecules, while the azetidinone ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The azetidine core in the target compound introduces significant ring strain compared to pyrrolidine (5-membered) or 1,4-diazepane (7-membered) analogs. This strain may enhance reactivity or binding specificity in biological targets .
Substituent Effects :
- The 2-bromo-5-methoxybenzoyl group in the target compound provides both electron-withdrawing (Br) and electron-donating (OCH₃) substituents, which may optimize interactions with hydrophobic pockets or catalytic sites in enzymes.
- 4-Methoxybenzyl groups (e.g., ) are common in prodrug design due to their metabolic stability, whereas unsubstituted pyrazin-2-amine (e.g., ) lacks such tailored functionality.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of the azetidine ring with brominated benzoyl and pyrazine precursors. In contrast, 5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine employs simpler alkylation of pyrazine with diazepane, reducing steric challenges.
Biological Relevance: While explicit activity data for the target compound is unavailable in the provided evidence, analogs like N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride are documented as intermediates in kinase inhibitor development.
Research Findings and Implications
- Structural Analysis : X-ray crystallography using SHELX programs could resolve the target compound’s conformation, particularly the azetidine ring’s puckering and substituent orientation.
- Comparative Reactivity : The bromine atom in the target compound may undergo nucleophilic substitution more readily than in bulkier analogs (e.g., ), enabling modular derivatization.
- Drug Likeness : The target compound’s molecular weight (402.23 g/mol) and lipophilic substituents suggest moderate permeability, though its strained azetidine core might affect metabolic stability compared to diazepane-containing analogs .
Biological Activity
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features both azetidine and pyrazine moieties, which are significant in pharmacological research due to their diverse biological activities. The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Antitumor Activity
Recent studies have indicated that pyrazine derivatives, including compounds similar to this compound, exhibit significant antitumor activity. For instance, a study on various pyrazole derivatives demonstrated their ability to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The presence of the bromine atom in the structure is believed to enhance lipophilicity, potentially improving bioavailability and efficacy against tumor cells.
Antimicrobial Activity
The compound's potential for antimicrobial activity has also been explored. In vitro studies have shown that certain pyrazole derivatives possess antibacterial properties against Gram-positive bacteria. For example, derivatives similar to this compound were tested against Bacillus subtilis and Escherichia coli, revealing selective antibacterial effects . The minimal inhibitory concentrations (MICs) for these compounds can provide insights into their effectiveness.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their impact on biological activity based on recent findings:
Case Studies
Case Study 1: Antitumor Efficacy
A study involving a series of pyrazole derivatives demonstrated that those with azetidine rings showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a significant synergistic effect, suggesting potential for combination therapies in resistant cancer types .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative structurally related to this compound exhibited moderate antibacterial activity against various strains. This study highlighted the importance of functional groups in determining the selectivity and potency of antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine?
- Methodology : The compound can be synthesized via a multi-step process involving:
Azetidine ring functionalization : Reacting azetidin-3-amine with 2-bromo-5-methoxybenzoyl chloride under Schotten-Baumann conditions to form the benzoylated intermediate.
Pyrazine coupling : Introducing the pyrazin-2-amine moiety via nucleophilic substitution or Buchwald-Hartwig amination, typically using palladium catalysts (e.g., Pd/C) in solvents like methyl ethyl ketone (MEK) under reflux .
- Key characterization : Confirm intermediate structures using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak at m/z 333.18 for the final product) .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical workflow :
NMR spectroscopy : Analyze proton environments (e.g., methoxy group at δ ~3.8 ppm, azetidine protons at δ 3.5–4.2 ppm) and -NMR for carbonyl (C=O) at ~170 ppm .
Mass spectrometry : Use ESI-TOF or EI-MS to confirm molecular weight (e.g., [M+H] at m/z 334.18) and fragmentation patterns .
X-ray crystallography (if crystals are obtainable): Resolve the 3D structure to confirm stereochemistry and bond angles .
Q. What stability considerations are critical for storing this compound?
- Storage protocols :
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzoyl group or oxidation of the pyrazine ring.
- Use amber vials to shield against light-induced degradation of the bromo substituent .
Advanced Research Questions
Q. How can reaction yields be optimized for the azetidine-pyrazine coupling step?
- Optimization strategies :
- Catalyst screening : Compare Pd/C, Pd(OAc), or XPhos-Pd-G3 for cross-coupling efficiency. Evidence shows Pd/C in MEK with triethylamine (TEA) achieves ~71% yield under reflux .
- Solvent effects : Polar aprotic solvents (e.g., DMF, MEK) enhance solubility of intermediates, while additives like KCO improve deprotonation .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Q. What strategies address contradictions in biological activity data for structurally related compounds?
- Case study : If conflicting reports exist on antimicrobial activity:
Structural analogs : Compare substituent effects (e.g., bromo vs. methoxy positioning) using molecular docking to assess binding affinity to target enzymes (e.g., PFOR in anaerobic organisms) .
Assay standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus) and MIC testing protocols .
Q. How can computational modeling guide SAR studies for this compound?
- In silico workflow :
Docking simulations : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to predict binding modes of the pyrazine-azetidine core.
DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
